(S)-3-(1-Aminopropyl)-2-methylaniline
Description
(S)-3-(1-Aminopropyl)-2-methylaniline is a chiral aniline derivative characterized by a 2-methyl substituent on the benzene ring and an (S)-configured 1-aminopropyl group at the 3-position. Its synthesis likely involves enantioselective methods to achieve the (S)-configuration, distinguishing it from simpler aniline derivatives .
Properties
Molecular Formula |
C10H16N2 |
|---|---|
Molecular Weight |
164.25 g/mol |
IUPAC Name |
3-[(1S)-1-aminopropyl]-2-methylaniline |
InChI |
InChI=1S/C10H16N2/c1-3-9(11)8-5-4-6-10(12)7(8)2/h4-6,9H,3,11-12H2,1-2H3/t9-/m0/s1 |
InChI Key |
OFFSMAVOGRUKMR-VIFPVBQESA-N |
Isomeric SMILES |
CC[C@@H](C1=C(C(=CC=C1)N)C)N |
Canonical SMILES |
CCC(C1=C(C(=CC=C1)N)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-(1-Aminopropyl)-2-methylaniline typically involves the following steps:
Starting Material: The synthesis begins with 2-methylaniline.
Alkylation: The 2-methylaniline undergoes alkylation with a suitable alkylating agent, such as (S)-1-chloropropane, in the presence of a base like sodium hydride or potassium carbonate.
Reduction: The resulting intermediate is then subjected to reduction using a reducing agent like lithium aluminum hydride or sodium borohydride to yield (S)-3-(1-Aminopropyl)-2-methylaniline.
Industrial Production Methods: In industrial settings, the production of (S)-3-(1-Aminopropyl)-2-methylaniline may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and other advanced techniques may also be employed to achieve large-scale production.
Chemical Reactions Analysis
Types of Reactions: (S)-3-(1-Aminopropyl)-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding imines or nitriles.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: The amino group in (S)-3-(1-Aminopropyl)-2-methylaniline can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted aniline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Imines, nitriles.
Reduction: Amine derivatives.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
(S)-3-(1-Aminopropyl)-2-methylaniline has diverse applications in scientific research, including:
Medicinal Chemistry: The compound serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Biological Studies: The compound’s chiral nature makes it valuable in studying enantioselective reactions and chiral recognition processes.
Industrial Applications: It is employed in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-3-(1-Aminopropyl)-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. In medicinal chemistry, it may act as an agonist or antagonist at specific receptor sites, modulating biological pathways and exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Key Observations:
Core Structure Differences: The indole derivative () features a heteroaromatic indole ring, enhancing π-π stacking interactions compared to the simpler benzene ring in (S)-3-(1-Aminopropyl)-2-methylaniline. The nitroaniline () lacks the alkylamine side chain but includes electron-withdrawing nitro groups, drastically altering reactivity and solubility.
Stereochemical Complexity :
- The target compound’s (S)-configuration requires enantioselective synthesis, whereas the analogs in and are achiral. Modern methods like asymmetric catalysis or chiral resolution would be critical for its production.
Synthetic Approaches: The indole derivative employs palladium-catalyzed cross-coupling (Sonogashira) and reductive amination, reflecting contemporary synthetic strategies . In contrast, the nitroaniline () relies on classical nitration, which often produces regioisomeric mixtures, highlighting advancements in regioselectivity over time .
Physicochemical and Functional Comparisons
- Solubility and Reactivity: The primary amine in (S)-3-(1-Aminopropyl)-2-methylaniline increases hydrophilicity compared to the tertiary dimethylamine in the indole derivative. Nitro groups in 3:4-dinitrodimethylaniline render it more electrophilic, favoring reactions like nucleophilic aromatic substitution, unlike the alkylamine side chains in the other compounds.
- Potential Applications: The indole compound () is a research tool for structural studies, validated by X-ray crystallography .
Research Findings and Challenges
- Structural Validation: While the indole derivative’s structure was confirmed via X-ray crystallography , analogous rigorous validation for (S)-3-(1-Aminopropyl)-2-methylaniline would require similar techniques, such as single-crystal X-ray diffraction or advanced NMR spectroscopy.
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